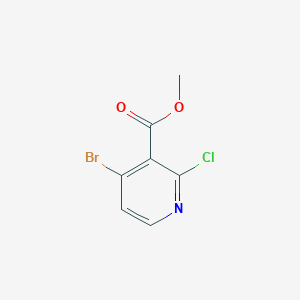

Methyl 4-bromo-2-chloropyridine-3-carboxylate

Description

BenchChem offers high-quality Methyl 4-bromo-2-chloropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-2-chloropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITBMOURWDPXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-bromo-2-chloropyridine-3-carboxylate (CAS No. 1064678-14-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-2-chloropyridine-3-carboxylate is a versatile trifunctional heterocyclic building block, pivotal in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an ester, a chloro group, and a bromo group on a pyridine scaffold—offers multiple, distinct reaction sites. This guide provides a comprehensive overview of its chemical properties, a comparative analysis of synthetic methodologies, an in-depth look at its reactivity with detailed experimental protocols, and its applications as a key intermediate in the development of bioactive compounds.

Core Compound Identification and Properties

Methyl 4-bromo-2-chloropyridine-3-carboxylate, also known as methyl 4-bromo-2-chloronicotinate, is a cornerstone intermediate for constructing complex molecular architectures.[1][2][3] Its strategic placement of functional groups allows for sequential and site-selective modifications, a highly desirable trait in multi-step synthesis.

Physicochemical and Spectroscopic Data

A precise understanding of the compound's physical and spectral properties is fundamental for its application in a research setting, enabling accurate identification, purity assessment, and reaction monitoring.

| Property | Value | Source(s) |

| CAS Number | 1064678-14-3 | [3] |

| Molecular Formula | C₇H₅BrClNO₂ | [2][3] |

| Molecular Weight | 250.48 g/mol | [2][3] |

| Appearance | Solid, powder | [4] |

| Melting Point | 54-58 °C | [3] |

| Solubility | Data not readily available | [3] |

| IUPAC Name | methyl 4-bromo-2-chloropyridine-3-carboxylate | [3] |

| Synonyms | Methyl 4-bromo-2-chloronicotinate | [2] |

| SMILES | COC(=O)C1=C(C=CN=C1Cl)Br | [3] |

| InChI Key | FITBMOURWDPXGV-UHFFFAOYSA-N | [3] |

Spectroscopic Data Interpretation:

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling constants dictated by the electronic effects of the bromo, chloro, and carboxylate substituents. The methyl ester protons would present as a singlet, typically around 3.9 ppm.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, including the carbonyl carbon of the ester, the methyl carbon, and the five carbons of the substituted pyridine ring.

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms. A high-resolution mass spectrum would confirm the elemental composition. For instance, a reported MS (m/z) for the protonated molecule [M+H]⁺ is 252.0.[5]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the ester group (typically ~1730 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring, and C-Cl and C-Br stretching frequencies.

Below is the chemical structure of the topic compound.

Caption: Structure of Methyl 4-bromo-2-chloropyridine-3-carboxylate.

Synthesis Methodologies: A Comparative Analysis

The synthesis of Methyl 4-bromo-2-chloropyridine-3-carboxylate can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Below is a comparison of the primary synthetic strategies.[6][7]

| Synthesis Route | Starting Material(s) | Key Reagents & Conditions | Advantages | Disadvantages | Source(s) |

| Directed Ortho-Metalation | 4-Bromo-2-chloropyridine | 1. Lithium diisopropylamide (LDA), THF, -80°C2. Methyl chloroformate | High regioselectivity; direct introduction of the carboxylate group. | Requires cryogenic temperatures and strictly anhydrous conditions; use of strong organolithium base. | [5] |

| Halogenation & Esterification | 2-Chloropyridine-3-carboxylic acid | 1. Brominating agent (e.g., Br₂)2. Methanol, acid catalyst (e.g., H₂SO₄) | Utilizes commercially available starting materials; classic, well-understood reactions. | Bromination may yield regioisomers requiring purification; acidic conditions for esterification. | [3] |

| Cyclization Reactions | Butadiene derivatives | Acidic conditions | Potentially high yields under mild conditions. | Requires synthesis of specific acyclic precursors. | [3] |

Detailed Experimental Protocol: Directed Ortho-Metalation

This protocol provides a robust and high-yielding method for the synthesis of the title compound from 4-bromo-2-chloropyridine. The causality behind the experimental choices lies in the use of a strong, sterically hindered base (LDA) to regioselectively deprotonate the pyridine ring at the C3 position, which is activated by the adjacent chloro and bromo substituents. The subsequent quenching with an electrophile (methyl chloroformate) installs the desired ester functionality.[5]

Materials:

-

4-Bromo-2-chloropyridine

-

Lithium diisopropylamide (LDA) solution (e.g., 1.8 M in THF)

-

Methyl chloroformate

-

Anhydrous Tetrahydrofuran (THF)

-

Concentrated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Hexane

Procedure:

-

Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), prepare a solution of lithium diisopropylamide (1.1 equivalents) in anhydrous THF. Cool the solution to -85 °C using a suitable cooling bath.

-

Addition of Starting Material: Slowly add a solution of 4-bromo-2-chloropyridine (1.0 equivalent) in anhydrous THF dropwise to the stirred LDA solution, maintaining the temperature at -85 °C.

-

Deprotonation: Stir the reaction mixture at -80 °C for 30 minutes to ensure complete deprotonation.

-

Electrophilic Quench: In a separate flask, prepare a solution of methyl chloroformate (excess, ~10 equivalents) in anhydrous THF and cool it to -80 °C. Transfer the reaction mixture from step 3 dropwise via cannula to the stirred methyl chloroformate solution.

-

Reaction Completion: Stir the resulting mixture at -80 °C for 50 minutes.

-

Quenching and Work-up: Quench the reaction by adding concentrated aqueous NaHCO₃. Allow the mixture to warm to room temperature and dilute with ethyl acetate.

-

Extraction and Drying: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash chromatography on silica gel, eluting with a hexane/ethyl acetate mixture (e.g., 4:1) to yield the title compound.[5]

Caption: Experimental workflow for the directed ortho-metalation synthesis.

Reactivity and Synthetic Applications

The synthetic utility of Methyl 4-bromo-2-chloropyridine-3-carboxylate stems from the differential reactivity of its halogen substituents. The chlorine atom at the 2-position and the bromine atom at the 4-position are both amenable to displacement via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9][10] This allows for the sequential and selective introduction of various substituents, making it a valuable scaffold in combinatorial chemistry and drug discovery. The electron-withdrawing nature of the pyridine ring and the halogen substituents makes the C-Cl and C-Br bonds susceptible to oxidative addition to a Pd(0) catalyst.[8]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[11][12] In the context of the title compound, this reaction can be used to introduce aryl or alkyl groups at either the 2- or 4-position, depending on the reaction conditions and the relative reactivity of the C-Cl and C-Br bonds. Generally, the C-Br bond is more reactive towards oxidative addition than the C-Cl bond, which can allow for selective coupling at the 4-position.

General Protocol for Suzuki-Miyaura Coupling: This protocol is a generalized starting point and may require optimization for specific boronic acids.

Materials:

-

Methyl 4-bromo-2-chloropyridine-3-carboxylate (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

-

Reaction Setup: In a Schlenk tube, combine the pyridine substrate, arylboronic acid, base, and palladium catalyst.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the mixture (typically 80-110 °C) with stirring and monitor by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[11][12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[10] This reaction is crucial for introducing amine functionalities, which are prevalent in many pharmaceutical agents. Similar to the Suzuki coupling, selective amination at the 4-position (C-Br) can often be achieved under milder conditions than at the 2-position (C-Cl).

General Protocol for Buchwald-Hartwig Amination: This is a representative protocol; the choice of ligand and base is critical and often substrate-dependent.

Materials:

-

Methyl 4-bromo-2-chloropyridine-3-carboxylate (1.0 equiv.)

-

Amine (1.2-1.5 equiv.)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, BINAP)

-

Base (e.g., NaOtBu, K₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

Catalyst Activation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base. Add the solvent and stir briefly.

-

Addition of Reagents: Add the pyridine substrate and the amine.

-

Reaction: Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction, quench with water, and extract with an organic solvent.

-

Purification: Wash the organic layer, dry, concentrate, and purify by chromatography.[8][9]

Sources

- 1. addi.ehu.es [addi.ehu.es]

- 2. calpaclab.com [calpaclab.com]

- 3. Buy Methyl 4-bromo-2-chloropyridine-3-carboxylate | 1064678-14-3 [smolecule.com]

- 4. aobchem.com [aobchem.com]

- 5. Synthesis routes of Methyl 4-bromo-2-chloropyridine-3-carboxylate [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to Methyl 4-bromo-2-chloropyridine-3-carboxylate: Properties, Synthesis, and Applications in Chemical Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on Methyl 4-bromo-2-chloropyridine-3-carboxylate. This halogenated pyridine derivative is a highly functionalized and versatile building block, pivotal in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries.[1][2] We will delve into its core physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, explore its strategic application in chemical synthesis, and outline essential safety and handling procedures.

Core Physicochemical Properties

Methyl 4-bromo-2-chloropyridine-3-carboxylate, also known as Methyl 4-bromo-2-chloronicotinate[3][4], is a solid organic compound whose utility is derived from the specific arrangement of its functional groups on the pyridine core. The presence of two distinct halogen atoms (bromine and chlorine) at positions 4 and 2, respectively, alongside a methyl ester at position 3, provides multiple, orthogonally reactive sites for synthetic elaboration.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 250.48 g/mol | [1][3][5] |

| Molecular Formula | C₇H₅BrClNO₂ | [1][3] |

| CAS Number | 1064678-14-3 | [1][3] |

| IUPAC Name | methyl 4-bromo-2-chloropyridine-3-carboxylate | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 54-58 °C | [1] |

| Purity (Typical) | ≥ 97% | [3] |

Chemical Structure

The structural arrangement of the substituents on the pyridine ring is key to the compound's reactivity.

Figure 1: Chemical Structure.Synthesis Methodology: Directed Ortho-Metalation (DoM)

While several synthetic routes exist conceptually, such as the halogenation and subsequent esterification of 2-chloropyridine-3-carboxylic acid[1], a reliable and scalable laboratory procedure involves a Directed ortho-Metalation (DoM) strategy. This approach offers high regioselectivity by using an existing substituent to direct deprotonation to an adjacent position.

Causality and Experimental Rationale

The described protocol utilizes 4-bromo-2-chloropyridine as the starting material.[5] The chlorine atom at the C2 position acts as a potent directing group for lithiation. Lithium diisopropylamide (LDA), a strong, sterically hindered, non-nucleophilic base, is employed to selectively abstract the proton at the C3 position, which is the most acidic proton adjacent to the directing group. The reaction is conducted at extremely low temperatures (-80 to -85 °C) to ensure the kinetic stability of the highly reactive lithiated pyridine intermediate, preventing decomposition or undesired side reactions.[5] This lithiated species is then trapped by the electrophile, methyl chloroformate, to install the desired methyl carboxylate group at the C3 position.

Detailed Experimental Protocol

This protocol is adapted from a verified synthesis procedure.[5] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

-

4-bromo-2-chloro-pyridine (41 mmol)

-

Lithium diisopropylamide (LDA), 1.8 M in THF (45 mmol)

-

Methyl chloroformate (400 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EA)

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for flash chromatography

Procedure:

-

Preparation of the Lithiation Mixture: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add anhydrous THF (60 mL) and cool the flask to -85 °C using a dry ice/acetone bath.

-

Add the solution of lithium diisopropylamide (25 mL, 45 mmol) to the flask and maintain the temperature.

-

Addition of Starting Material: Dissolve 4-bromo-2-chloro-pyridine (4.5 mL, 41 mmol) in anhydrous THF (60 mL). Add this solution dropwise to the stirred LDA solution over 20-30 minutes, ensuring the internal temperature does not rise above -80 °C.

-

Lithiated Intermediate Formation: Stir the resulting reaction mixture at -80 °C for 30 minutes.

-

Electrophilic Quench: In a separate flask, prepare a solution of methyl chloroformate (31 mL, 400 mmol) in anhydrous THF. Cool this solution to -80 °C.

-

Transfer the cold lithiated pyridine solution dropwise via cannula into the stirred methyl chloroformate solution.

-

Reaction Completion: Stir the mixture for 50 minutes at -80 °C.

-

Workup: Quench the reaction by the slow addition of concentrated aqueous NaHCO₃ (90 mL). Allow the mixture to warm to room temperature.

-

Dilute the mixture with Ethyl Acetate (250 mL) and transfer to a separatory funnel. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the resulting crude residue by flash chromatography on silica gel, eluting with a hexane/ethyl acetate (4:1) mixture to yield the pure product.[5]

Synthesis Workflow Diagram

Figure 2: Directed Ortho-Metalation Synthesis Workflow.

Chemical Reactivity and Strategic Applications

The primary value of Methyl 4-bromo-2-chloropyridine-3-carboxylate in drug development lies in its capacity as a versatile scaffold. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its strategic utility, particularly in palladium-catalyzed cross-coupling reactions.

Principle of Selective Functionalization

In transition-metal-catalyzed reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination), the oxidative addition step is kinetically favored for carbon-halogen bonds with lower bond dissociation energy. The C(sp²)-Br bond is weaker and therefore more reactive than the C(sp²)-Cl bond. This reactivity differential allows for the selective functionalization of the C4 position (bromo) while leaving the C2 position (chloro) intact for a subsequent, different coupling reaction under more forcing conditions.

This stepwise functionalization is invaluable for building molecular complexity and performing library synthesis in a controlled manner.

Logical Workflow for Sequential Coupling

Figure 3: Logic for Sequential Cross-Coupling Reactions.

Safety and Handling

As a halogenated heterocyclic compound, Methyl 4-bromo-2-chloropyridine-3-carboxylate requires careful handling. While a specific, universally adopted Safety Data Sheet (SDS) is not available, general precautions based on related structures should be followed.

-

General Handling: Always handle this chemical within a certified laboratory fume hood. Avoid inhalation of dust or vapors and prevent contact with skin, eyes, and clothing.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

-

Hazard Profile (Inferred): Halogenated pyridines and related carboxylic acids can be irritants to the skin, eyes, and respiratory system.[7][8] Some are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

-

Trustworthiness Directive: Crucially, you must obtain and thoroughly review the supplier-specific Safety Data Sheet (SDS) before any handling or use of this compound. The SDS will provide the most accurate and comprehensive safety, handling, and disposal information.

Conclusion

Methyl 4-bromo-2-chloropyridine-3-carboxylate is a high-value chemical intermediate for scientific research and development. Its well-defined physicochemical properties, reliable synthesis via directed metalation, and, most importantly, its capacity for selective, sequential functionalization make it an indispensable tool for medicinal chemists. By understanding its reactivity and adhering to strict safety protocols, researchers can effectively leverage this building block to construct novel and complex molecules with potential therapeutic or agrochemical applications.

References

-

PubChem. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

Sources

- 1. Buy Methyl 4-bromo-2-chloropyridine-3-carboxylate | 1064678-14-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 4-bromo-2-chloropyridine-3-carboxylate 97 1064678-14-3 [sigmaaldrich.com]

- 5. Synthesis routes of Methyl 4-bromo-2-chloropyridine-3-carboxylate [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 4-Bromo-2-chloropyridine-3-carboxylic acid 97 1060805-68-6 [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

"Methyl 4-bromo-2-chloropyridine-3-carboxylate" synthesis protocol

An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-2-chloropyridine-3-carboxylate

This guide provides a comprehensive, field-proven protocol for the synthesis of Methyl 4-bromo-2-chloropyridine-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The methodology detailed herein is grounded in established chemical principles and has been optimized for reproducibility and yield. We will delve into the reaction mechanism, experimental setup, and post-synthesis purification and analysis, offering insights that bridge theoretical knowledge with practical application.

Introduction: Significance and Application

Methyl 4-bromo-2-chloropyridine-3-carboxylate serves as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern on the pyridine ring allows for diverse functionalization, making it a valuable precursor for creating complex molecular architectures. Notably, this compound is an intermediate in the synthesis of various biologically active molecules, including certain kinase inhibitors and other therapeutic agents. The precise and efficient synthesis of this molecule is therefore of paramount importance to researchers in the field.

Reaction Overview and Mechanism

The synthesis of Methyl 4-bromo-2-chloropyridine-3-carboxylate typically proceeds via the diazotization of a substituted aminopyridine followed by a Sandmeyer-type reaction. This multi-step process is elegant in its ability to introduce a bromo and a chloro substituent at specific positions on the pyridine ring.

Overall Reaction Scheme

The synthesis starts from a commercially available precursor, which is first converted to an intermediate that is then diazotized and subsequently undergoes bromination and chlorination.

Caption: Overall workflow for the synthesis of Methyl 4-bromo-2-chloropyridine-3-carboxylate.

Mechanistic Insights

The core of this synthesis lies in the diazotization of the amino group on the pyridine ring, followed by its substitution.

-

Diazotization: The process begins with the reaction of the primary aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrobromic acid (HBr). The nitrous acid is protonated by the strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group attacks the nitrosonium ion, initiating a series of proton transfers and elimination of a water molecule to form a stable diazonium salt.

-

Sandmeyer Reaction: The resulting diazonium salt is then subjected to a Sandmeyer reaction. In this step, a copper(I) halide, in this case, copper(I) bromide (CuBr), acts as a catalyst. The copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the formation of a pyridine radical and the release of nitrogen gas (N₂), which is an excellent leaving group and drives the reaction forward. The pyridine radical then abstracts a bromine atom from the copper(II) bromide complex, yielding the final product and regenerating the copper(I) catalyst.

Caption: Simplified reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Methyl 2-amino-4-chloropyridine-3-carboxylate | 163449-33-6 | 186.59 | 10 g (1 equivalent) | Starting material |

| Hydrobromic acid (48% aq.) | 10035-10-6 | 80.91 | 50 mL | Corrosive, handle with care |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 4.1 g (1.1 equiv.) | Prepare a fresh solution in water |

| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 | 8.5 g (1.1 equiv.) | |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | For extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | 100 mL | For neutralization |

| Brine | N/A | N/A | 50 mL | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | For drying the organic layer |

| Deionized Water | 7732-18-5 | 18.02 | As needed | For dissolving NaNO₂ and for workup |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add methyl 2-amino-4-chloropyridine-3-carboxylate (10 g).

-

Carefully add hydrobromic acid (48%, 50 mL) to the flask. The mixture may warm up slightly.

-

Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.

-

-

Diazotization:

-

In a separate beaker, dissolve sodium nitrite (4.1 g) in deionized water (15 mL).

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The formation of the diazonium salt is indicated by a slight color change.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL beaker, dissolve copper(I) bromide (8.5 g) in hydrobromic acid (48%, 20 mL).

-

Slowly and carefully add the previously prepared cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Workup and Extraction:

-

Pour the reaction mixture into a 1 L separatory funnel containing 200 mL of deionized water.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure Methyl 4-bromo-2-chloropyridine-3-carboxylate as a solid.

-

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the positions of the substituents on the pyridine ring.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

Troubleshooting and Safety Considerations

| Potential Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete diazotization or Sandmeyer reaction. | Ensure the temperature is strictly controlled during diazotization. Use fresh, high-quality reagents. |

| Impure Product | Side reactions or incomplete reaction. | Optimize purification conditions, such as the choice of recrystallization solvent or chromatography parameters. |

| Runaway Reaction | Too rapid addition of sodium nitrite solution. | Add the sodium nitrite solution slowly and maintain the low temperature. |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrobromic acid is highly corrosive. Handle with extreme care.

-

Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

Conclusion

The synthesis of Methyl 4-bromo-2-chloropyridine-3-carboxylate via diazotization and a Sandmeyer reaction is a robust and reliable method. By carefully controlling the reaction parameters, particularly the temperature during the diazotization step, high yields of the pure product can be achieved. This guide provides a solid foundation for researchers to successfully synthesize this valuable intermediate for their drug discovery and development endeavors.

References

Spectroscopic and Structural Elucidation of Methyl 4-bromo-2-chloropyridine-3-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 4-bromo-2-chloropyridine-3-carboxylate, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. The methodologies and data interpretation presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the structural characterization of this and similar heterocyclic compounds. The analysis is based on established spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complemented by theoretical insights from Density Functional Theory (DFT) calculations as reported in the literature.

Introduction to Methyl 4-bromo-2-chloropyridine-3-carboxylate

Methyl 4-bromo-2-chloropyridine-3-carboxylate (also known as Methyl 4-bromo-2-chloronicotinate) is a substituted pyridine with the molecular formula C₇H₅BrClNO₂ and a molecular weight of approximately 250.48 g/mol . Its structure, featuring a pyridine ring with bromo, chloro, and methyl carboxylate substituents, makes it a valuable building block in organic synthesis. The precise characterization of its structure is paramount for its application in the development of novel bioactive molecules. Spectroscopic analysis provides the definitive confirmation of its chemical identity and purity.

A study by Calisir et al. has reported the experimental and theoretical investigation of the spectroscopic properties of this molecule, including FT-IR and NMR spectroscopy, along with DFT quantum chemical calculations.[1] This guide will elaborate on the expected outcomes and interpretation of such analyses.

Molecular Structure and Key Features

The structural features of Methyl 4-bromo-2-chloropyridine-3-carboxylate are pivotal in determining its spectroscopic signature. The pyridine ring is an aromatic system, and the substituents (Cl, Br, and COOCH₃) exert significant electronic effects that influence the chemical environment of each atom.

Figure 1: Molecular Structure of Methyl 4-bromo-2-chloropyridine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-bromo-2-chloropyridine-3-carboxylate, ¹H and ¹³C NMR spectra provide definitive information about the number and connectivity of atoms.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-bromo-2-chloropyridine-3-carboxylate in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is consistent with reported experimental work.[1]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring and one signal in the aliphatic region for the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.3 - 8.6 | Doublet | 1H | H-6 |

| ~ 7.8 - 8.1 | Doublet | 1H | H-5 |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

Interpretation:

-

H-6: This proton is adjacent to the ring nitrogen, which is electron-withdrawing, causing a downfield shift. It is coupled to H-5, resulting in a doublet.

-

H-5: This proton is also on the aromatic ring and is coupled to H-6, appearing as a doublet.

-

-OCH₃: The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet.

Sources

A Technical Guide to the Physicochemical Properties of Methyl 4-bromo-2-chloropyridine-3-carboxylate

Abstract: This document provides a comprehensive technical overview of the essential physical and chemical properties of Methyl 4-bromo-2-chloropyridine-3-carboxylate (CAS No: 1064678-14-3). As a pivotal halogenated heterocyclic building block, its precise characterization is fundamental to its application in medicinal chemistry and agrochemical synthesis. This guide details its structural attributes, thermal and solubility properties, and the spectroscopic signatures required for unambiguous identification. Furthermore, it presents field-proven, step-by-step protocols for the empirical determination of these properties, offering researchers and drug development professionals a self-validating framework for quality control and experimental design.

Introduction: A Versatile Heterocyclic Intermediate

Methyl 4-bromo-2-chloropyridine-3-carboxylate is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules. The strategic placement of bromo, chloro, and methyl carboxylate substituents on the pyridine core offers multiple reaction sites for further chemical modification, such as cross-coupling reactions or nucleophilic substitution.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical sectors, where it acts as a precursor for developing novel bioactive compounds.[1][2]

The reliability and reproducibility of synthetic routes employing this intermediate are directly contingent on a thorough understanding of its physical properties. Purity, stability, and solubility are not merely datasheet entries; they are critical parameters that influence reaction kinetics, yield, and the impurity profile of the final product. This guide is designed to provide the foundational knowledge and practical methodologies required to confidently handle and utilize this important chemical building block.

Core Physicochemical Properties

A precise understanding of the fundamental properties of Methyl 4-bromo-2-chloropyridine-3-carboxylate is the first step in its successful application.

Structural and General Data

The compound's identity is established by its unique combination of molecular formula, weight, and structural identifiers.

| Property | Value | Source |

| CAS Number | 1064678-14-3 | [1][3] |

| IUPAC Name | methyl 4-bromo-2-chloropyridine-3-carboxylate | [1] |

| Synonyms | Methyl 4-bromo-2-chloronicotinate | [3] |

| Molecular Formula | C₇H₅BrClNO₂ | [1][3] |

| Molecular Weight | 250.48 g/mol | [1][3][4] |

| Appearance | Solid | [1] |

| InChI Key | FITBMOURWDPXGV-UHFFFAOYSA-N | [1][4] |

| SMILES | COC(=O)C1=C(C=CN=C1Cl)Br | [1] |

Thermal Properties

Thermal behavior is a critical indicator of purity and stability.

-

Melting Point: The compound exhibits a sharp melting point range of 54 to 58 °C , which is indicative of a crystalline solid with a relatively high degree of purity.[1] A broader melting range may suggest the presence of impurities or residual solvent, necessitating further purification.

Solubility Profile

The solubility of a reagent is paramount for designing homogeneous reaction conditions and purification strategies. While quantitative solubility data is not extensively published, a qualitative assessment is crucial for laboratory practice. The molecule possesses both a polar heterocyclic core and ester functionality, alongside nonpolar halogen substituents, suggesting moderate solubility in a range of organic solvents. It is expected to be readily soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform) and polar aprotic solvents (e.g., Tetrahydrofuran, Ethyl Acetate), with limited solubility in nonpolar alkanes and poor solubility in water.

Spectroscopic and Crystallographic Characterization

Unambiguous structural confirmation relies on a combination of modern analytical techniques. The following sections describe the expected spectroscopic signatures for Methyl 4-bromo-2-chloropyridine-3-carboxylate.

Caption: Relationship between structural features and expected spectroscopic signals.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be simple and diagnostic. A singlet integrating to three protons should appear around 3.9 ppm, corresponding to the methyl ester group. Two doublets in the aromatic region (typically 7.5-8.5 ppm) would correspond to the two protons on the pyridine ring.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. Key signals include the ester carbonyl (~165 ppm), the methyl ester carbon (~52 ppm), and five signals for the pyridine ring carbons, with their chemical shifts influenced by the halogen substituents.

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1720-1740 cm⁻¹ is the most prominent feature, characteristic of the C=O stretch of the ester functional group. Additional bands corresponding to aromatic C=C and C-N stretching, as well as C-Cl and C-Br vibrations, will be present in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will provide definitive confirmation of the molecular weight. The most critical feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), a characteristic cluster of peaks (M, M+2, M+4) will be observed, confirming the presence of one bromine and one chlorine atom.

Experimental Protocols for Property Determination

The following protocols describe standard, reliable methods for verifying the physical properties of Methyl 4-bromo-2-chloropyridine-3-carboxylate in a research setting.

Caption: Standard workflow for physicochemical characterization of a chemical intermediate.

Protocol: Melting Point Determination (Capillary Method)

This method provides a rapid and accurate measure of the melting range, a key indicator of purity.

-

Sample Preparation: Ensure the sample is completely dry and free-flowing. Crush a small amount of the solid into a fine powder on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Heat the block rapidly to about 15-20 °C below the expected melting point (54 °C).

-

Causality: A rapid initial heating rate saves time, but slowing the rate near the melting point is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring accuracy.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

-

Validation: A sharp range (≤ 2 °C) is consistent with high purity. A broad or depressed range suggests impurities.

Protocol: Qualitative Solubility Assessment

This systematic approach helps identify suitable solvents for reactions and purifications.

-

Preparation: Arrange a series of labeled test tubes, each containing a different solvent (e.g., Water, Methanol, Toluene, Dichloromethane, Hexane, Diethyl Ether). This selection covers a wide range of polarities.

-

Procedure:

-

Add approximately 10 mg of the compound to each test tube.

-

Agitate the mixture at room temperature for 60 seconds.

-

Visually observe and classify the solubility:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid appears unchanged.

-

-

-

Interpretation: The results create a solubility profile that informs solvent choice. For example, high solubility in dichloromethane followed by insolubility in hexane suggests a solvent/anti-solvent system for recrystallization.

Handling, Storage, and Safety

Proper handling is essential for user safety and maintaining the integrity of the compound.

-

Safety: The compound is associated with the hazard statement H400: "Very toxic to aquatic life".[5] Consequently, the precautionary statement P273: "Avoid release to the environment" must be strictly followed.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential degradation from moisture or atmospheric contaminants.

Conclusion

Methyl 4-bromo-2-chloropyridine-3-carboxylate is a high-value synthetic intermediate whose physical properties are well-defined. Its identity as a crystalline solid with a melting point of 54-58 °C, coupled with predictable spectroscopic signatures, provides a robust basis for its quality assessment. The experimental protocols detailed in this guide offer a clear framework for researchers to verify these properties, ensuring the integrity of the material and the success of subsequent synthetic applications in the critical fields of drug discovery and development.

References

Sources

An In-Depth Technical Guide to Methyl 4-bromo-2-chloropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

Methyl 4-bromo-2-chloropyridine-3-carboxylate, with the IUPAC name methyl 4-bromo-2-chloropyridine-3-carboxylate , is a key heterocyclic organic compound that serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a methyl carboxylate group, provides multiple reactive sites for further chemical transformations. This trifunctional nature makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] The presence of distinct halogen atoms allows for selective and sequential reactions, such as cross-coupling reactions, offering precise control over the introduction of various functional groups.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | methyl 4-bromo-2-chloropyridine-3-carboxylate |

| Synonym | Methyl 4-bromo-2-chloronicotinate |

| CAS Number | 1064678-14-3[3] |

| Molecular Formula | C₇H₅BrClNO₂[3] |

| Molecular Weight | 250.48 g/mol [3] |

Synthesis of Methyl 4-bromo-2-chloropyridine-3-carboxylate: A Tale of Two Routes

The synthesis of methyl 4-bromo-2-chloropyridine-3-carboxylate can be approached through two primary strategic routes, each with its own set of advantages and mechanistic considerations. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Ortho-Lithiation of 4-bromo-2-chloropyridine

This method relies on the directed ortho-metalation (DoM) of a pre-existing dihalopyridine. The directing effect of the chloro and bromo substituents, coupled with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), facilitates the regioselective deprotonation at the C3 position. This is followed by quenching with an electrophile, in this case, methyl chloroformate, to install the carboxylate group.

Mechanism:

The mechanism of directed ortho-lithiation involves the coordination of the lithium amide base to the heteroatom of a directing group, which in this case is the nitrogen of the pyridine ring and potentially the halogens. This coordination increases the acidity of the ortho-protons, allowing for their abstraction by the strong base.[4][5][6] The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of methyl chloroformate.

Experimental Protocol: Synthesis via Ortho-Lithiation

Materials:

-

4-bromo-2-chloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 1.8 M in THF)

-

Methyl chloroformate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of lithium diisopropylamide (1.8 M in THF, 25 mL, 45 mmol) in anhydrous THF (60 mL) at -85 °C, a solution of 4-bromo-2-chloropyridine (4.5 mL, 41 mmol) in anhydrous THF (60 mL) is added dropwise.

-

The reaction mixture is stirred for 30 minutes at -80 °C.

-

The resulting mixture is then added dropwise via cannula to a stirred solution of methyl chloroformate (31 mL, 400 mmol) in anhydrous THF at -80 °C.

-

After stirring for 50 minutes at -80 °C, the reaction is quenched by the addition of concentrated aqueous NaHCO₃ (90 mL).

-

The mixture is subsequently diluted with ethyl acetate (250 mL).

-

The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude residue is purified by flash chromatography on silica gel (eluting with a 4:1 mixture of hexane/ethyl acetate) to yield methyl 4-bromo-2-chloropyridine-3-carboxylate.[7]

Route 2: Electrophilic Bromination and Esterification of 2-chloronicotinic Acid

An alternative strategy begins with a more functionalized pyridine ring, 2-chloronicotinic acid. This route involves two key transformations: electrophilic bromination of the pyridine ring followed by esterification of the carboxylic acid.

Mechanism:

The electrophilic bromination of the pyridine ring is generally less facile than that of benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[7][8][9][10] However, the presence of the activating carboxylic acid group (which can be deprotonated under certain conditions) and the directing effect of the existing chloro substituent can influence the position of bromination. The reaction typically requires harsh conditions. Following bromination, the carboxylic acid is converted to its methyl ester via a standard acid-catalyzed esterification reaction with methanol.

Characterization and Analytical Data

The verification of the successful synthesis of methyl 4-bromo-2-chloropyridine-3-carboxylate relies on a combination of spectroscopic techniques. Below are the expected analytical data based on the compound's structure.

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | A singlet for the methyl ester protons (O-CH₃) is expected around 3.9 ppm. Two doublets in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the two pyridine protons are also anticipated. |

| ¹³C NMR | Signals for the methyl carbon (around 53 ppm), the ester carbonyl carbon (around 165 ppm), and five distinct signals for the pyridine ring carbons are expected. The carbons attached to the halogens (C2 and C4) and the carboxylate group (C3) will show characteristic chemical shifts. |

| FT-IR (cm⁻¹) | Characteristic absorption bands are expected for the C=O stretch of the ester (around 1730 cm⁻¹), C-O stretch (around 1250 cm⁻¹), C-Cl stretch (around 800-600 cm⁻¹), and C-Br stretch (around 600-500 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations will also be present.[11][12] |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M+) and characteristic isotopic patterns for the presence of one bromine and one chlorine atom. |

Applications in Drug Discovery and Agrochemicals

The strategic placement of reactive handles on the pyridine ring makes methyl 4-bromo-2-chloropyridine-3-carboxylate a valuable precursor in the synthesis of more complex, biologically active molecules.

-

Pharmaceutical Industry: This compound serves as a key intermediate in the synthesis of various pharmaceutical candidates. The bromo and chloro substituents can be selectively manipulated through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of molecular diversity. This allows for the fine-tuning of a molecule's pharmacological properties, such as binding affinity to a biological target.[1]

-

Agrochemicals: The halogenated pyridine scaffold is a common feature in many herbicides and pesticides. Methyl 4-bromo-2-chloropyridine-3-carboxylate can be used as a starting material for the development of new agrochemicals with improved efficacy and environmental profiles.[1]

Conclusion

Methyl 4-bromo-2-chloropyridine-3-carboxylate is a synthetically versatile and commercially important chemical intermediate. The synthetic routes described herein, particularly the ortho-lithiation pathway, provide reliable methods for its preparation. Its utility as a building block in the creation of novel compounds for the pharmaceutical and agrochemical industries underscores its significance in modern chemical research and development. The ability to selectively functionalize the different positions of the pyridine ring opens up a vast chemical space for the discovery of new molecules with desired biological activities.

References

Sources

- 1. Buy Methyl 4-bromo-2-chloropyridine-3-carboxylate | 1064678-14-3 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aklectures.com [aklectures.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 8. homework.study.com [homework.study.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of Methyl 4-bromo-2-chloropyridine-3-carboxylate in Modern Drug Discovery: A Technical Guide

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure in drug design. Within the diverse landscape of pyridine-based building blocks, Methyl 4-bromo-2-chloropyridine-3-carboxylate stands out as a particularly versatile and strategic starting material. This technical guide provides an in-depth analysis of its synthesis, reactivity, and application in drug discovery programs. We will explore the molecule's orthogonal reactivity, which allows for selective, sequential functionalization at its key positions, and present field-proven insights into its use in constructing complex molecular architectures, with a focus on the synthesis of kinase inhibitors.

Introduction: The Power of the Pyridine Core and the Advantage of Halogenation

The pyridine ring is a bioisostere of the benzene ring, but its nitrogen atom introduces a dipole moment, enhances water solubility, and provides a hydrogen bond acceptor site, all of which are crucial for modulating pharmacokinetic and pharmacodynamic properties. The strategic placement of halogen atoms on this core further enhances its utility as a synthetic intermediate. Halogens serve as versatile synthetic handles for a wide range of cross-coupling and nucleophilic substitution reactions, enabling the systematic exploration of chemical space around the pyridine scaffold.

Methyl 4-bromo-2-chloropyridine-3-carboxylate offers three distinct points of modification: the C2-chloro, C4-bromo, and C3-ester functionalities. The differential reactivity of the C-Cl and C-Br bonds is the linchpin of its strategic importance, allowing for a programmed, regioselective approach to the synthesis of complex, highly substituted pyridines.

Synthesis of the Core Scaffold

The preparation of Methyl 4-bromo-2-chloropyridine-3-carboxylate is achievable through several synthetic routes. A common and effective method involves the directed ortho-metalation of a 4-bromo-2-chloropyridine precursor, followed by quenching with a suitable electrophile, such as methyl chloroformate. This approach provides a reliable and scalable synthesis of the target molecule.[1]

Experimental Protocol: Synthesis via Directed ortho-Metalation

Reaction Scheme:

Caption: Synthesis of the title compound via ortho-metalation.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| 4-bromo-2-chloropyridine | 192.44 | 10.0 g | 52.0 mmol |

| Lithium diisopropylamide (LDA) | 107.12 | 28.6 mL | 57.2 mmol |

| (2.0 M in THF/heptane/ethylbenzene) | |||

| Methyl chloroformate | 94.50 | 4.8 mL | 62.4 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

| Saturated aq. NH4Cl | - | 100 mL | - |

| Ethyl acetate | - | 200 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Na2SO4 | - | - | - |

Procedure:

-

To a stirred solution of 4-bromo-2-chloropyridine (10.0 g, 52.0 mmol) in anhydrous THF (100 mL) at -78 °C under an argon atmosphere, add LDA (28.6 mL of a 2.0 M solution, 57.2 mmol) dropwise over 20 minutes.

-

Stir the resulting dark red solution at -78 °C for 1 hour.

-

Add methyl chloroformate (4.8 mL, 62.4 mmol) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (100 mL).

-

Extract the mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with 0-20% ethyl acetate in hexanes) to afford Methyl 4-bromo-2-chloropyridine-3-carboxylate as a white to off-white solid.

Orthogonal Reactivity and Strategic Functionalization

The synthetic power of Methyl 4-bromo-2-chloropyridine-3-carboxylate lies in the differential reactivity of its two halogen substituents. This orthogonality allows for a stepwise and controlled introduction of diverse functionalities.

Caption: Suzuki-Miyaura coupling at the C4 position.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| Methyl 4-bromo-2-chloropyridine-3-carboxylate | 250.48 | 250 mg | 1.0 mmol |

| Arylboronic acid | - | 1.2 mmol | 1.2 mmol |

| Pd(dppf)Cl2 | 816.64 | 41 mg | 0.05 mmol |

| Sodium Carbonate (Na2CO3) | 105.99 | 212 mg | 2.0 mmol |

| 1,4-Dioxane | - | 8 mL | - |

| Water | - | 2 mL | - |

Procedure:

-

In a microwave vial, combine Methyl 4-bromo-2-chloropyridine-3-carboxylate (250 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (41 mg, 0.05 mmol), and Na2CO3 (212 mg, 2.0 mmol).

-

Add 1,4-dioxane (8 mL) and water (2 mL).

-

Seal the vial and heat the mixture to 90 °C with stirring for 12-16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the residue by flash chromatography to yield the desired 4-aryl product.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C4 position.

Representative Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Caption: Buchwald-Hartwig amination at the C4 position.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| Methyl 4-bromo-2-chloropyridine-3-carboxylate | 250.48 | 250 mg | 1.0 mmol |

| Amine (R1R2NH) | - | 1.2 mmol | 1.2 mmol |

| Pd2(dba)3 | 915.72 | 23 mg | 0.025 mmol |

| XPhos | 476.65 | 48 mg | 0.1 mmol |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 mmol |

| Toluene, anhydrous | - | 10 mL | - |

Procedure:

-

To an oven-dried Schlenk tube, add Methyl 4-bromo-2-chloropyridine-3-carboxylate (250 mg, 1.0 mmol), NaOtBu (135 mg, 1.4 mmol), XPhos (48 mg, 0.1 mmol), and Pd2(dba)3 (23 mg, 0.025 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol).

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired 4-amino product.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

The C2 position of the pyridine ring is electron-deficient and activated towards nucleophilic attack, making the C2-chloro group an excellent site for SNAr reactions. This reaction typically proceeds smoothly with a variety of nucleophiles such as amines, alcohols, and thiols, often without the need for a metal catalyst. This reactivity is orthogonal to the palladium-catalyzed cross-coupling at the C4-bromo position, allowing for selective functionalization of C2 before or after modification of C4.

Representative Protocol: Nucleophilic Aromatic Substitution with an Amine

Reaction Scheme:

Caption: SNAr reaction at the C2 position.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| Methyl 4-bromo-2-chloropyridine-3-carboxylate | 250.48 | 250 mg | 1.0 mmol |

| Amine (R1R2NH) | - | 1.5 mmol | 1.5 mmol |

| Diisopropylethylamine (DIPEA) | 129.24 | 0.35 mL | 2.0 mmol |

| N-Methyl-2-pyrrolidone (NMP) | - | 5 mL | - |

Procedure:

-

To a sealed tube, add Methyl 4-bromo-2-chloropyridine-3-carboxylate (250 mg, 1.0 mmol), the amine (1.5 mmol), and DIPEA (0.35 mL, 2.0 mmol) in NMP (5 mL).

-

Heat the mixture to 120 °C for 6-12 hours.

-

Cool to room temperature and pour into water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the residue by flash chromatography to afford the desired 2-amino product.

Manipulation of the C3-Ester Group

The methyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

Representative Protocol: Ester Hydrolysis

Reaction Scheme:

Caption: Hydrolysis of the methyl ester.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| Methyl 4-bromo-2-chloropyridine-3-carboxylate | 250.48 | 250 mg | 1.0 mmol |

| Lithium hydroxide monohydrate (LiOH·H2O) | 41.96 | 84 mg | 2.0 mmol |

| Tetrahydrofuran (THF) | - | 5 mL | - |

| Water | - | 5 mL | - |

| 1 M HCl | - | As needed | - |

Procedure:

-

Dissolve Methyl 4-bromo-2-chloropyridine-3-carboxylate (250 mg, 1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).

-

Add LiOH·H2O (84 mg, 2.0 mmol) and stir the mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-chloronicotinic acid.

Case Study: Application in Kinase Inhibitor Synthesis

The strategic functionalization of dihalogenated pyridines is a common tactic in the synthesis of kinase inhibitors. Many kinase inhibitors bind to the ATP pocket of the enzyme, and the pyridine core often forms key hydrogen bonds with the hinge region of the kinase. The substituents at the C2 and C4 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

The workflow for synthesizing a library of potential kinase inhibitors using Methyl 4-bromo-2-chloropyridine-3-carboxylate would typically involve a sequential functionalization strategy.

Caption: A strategic workflow for kinase inhibitor library synthesis.

This stepwise approach allows for the late-stage diversification of the molecule, which is a highly efficient strategy in medicinal chemistry for exploring structure-activity relationships (SAR).

Conclusion

Methyl 4-bromo-2-chloropyridine-3-carboxylate is a powerful and versatile building block for drug discovery. Its well-defined and orthogonal reactivity at the C2, C3, and C4 positions provides medicinal chemists with a reliable platform for the synthesis of complex, highly substituted pyridine derivatives. The ability to perform selective palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and ester manipulations in a controlled, stepwise manner makes this starting material an invaluable asset in the quest for novel therapeutics. The principles and protocols outlined in this guide are intended to empower researchers to leverage the full potential of this strategic intermediate in their drug discovery programs.

References

- Google Patents. (2022). Macrocyclic inhibitors of peptidylarginine deaminases. IL296923A.

- Calisir, Z., Kurt, M., Karabacak, M., & Atac, A. (2015).

- Wikipedia. (2023).

- Google Patents. (2019).

- Chemsrc. (2023). 2-Chloronicotinic acid | CAS#:2942-59-8.

- Splendid Lab Pvt. Ltd. (n.d.). Pharma Impurity Supplier & Custom Synthesis in India.

- Scribd. (n.d.). TFD 33 Proceeding Book | PDF.

- Chem Help ASAP. (2019, January 19).

- National Center for Biotechnology Information. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central.

Sources

A Technical Guide to Methyl 4-bromo-2-chloropyridine-3-carboxylate: Synthesis, Reactivity, and Applications in Modern Chemistry

Abstract

Methyl 4-bromo-2-chloropyridine-3-carboxylate is a pivotal heterocyclic building block in contemporary organic synthesis. Its decorated pyridine core, featuring spatially and electronically distinct halogen atoms alongside a versatile ester functional group, offers a platform for complex molecular architecture. This guide provides an in-depth analysis of its synthesis, explores the nuanced reactivity of its functional groups, and details its strategic application in the fields of pharmaceutical and agrochemical development. We will dissect key synthetic protocols, rationalize experimental choices, and illustrate reaction mechanisms to provide researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of this valuable synthetic intermediate.

Core Compound Analysis: Properties and Strategic Importance

Methyl 4-bromo-2-chloropyridine-3-carboxylate is a solid, halogenated heterocyclic compound with the molecular formula C₇H₅BrClNO₂. Its structure is primed for sequential, regioselective functionalization, making it an exceptionally valuable scaffold in discovery chemistry. The strategic placement of the chloro, bromo, and methyl ester groups on the electron-deficient pyridine ring dictates its chemical behavior and unlocks a wide array of synthetic possibilities.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1064678-14-3 | |

| Molecular Formula | C₇H₅BrClNO₂ | |

| Molecular Weight | 250.48 g/mol | |

| Appearance | Solid |

| Melting Point | 54-58 °C | |

The true value of this molecule lies in the orthogonal reactivity of the C2-chloro and C4-bromo substituents. The C2 position is highly activated for nucleophilic aromatic substitution (SNAr), while the C4 position is preferentially targeted in metal-catalyzed cross-coupling reactions. This differential reactivity allows for a controlled, stepwise elaboration of the pyridine core, a foundational strategy in the synthesis of novel bioactive compounds.

Synthesis: Establishing the Core Scaffold

The efficient construction of the title compound is critical for its use as a starting material. While several routes exist, including the halogenation and subsequent esterification of 2-chloropyridine-3-carboxylic acid, the most robust and commonly cited method involves a directed ortho-metalation (DoM) strategy.

Primary Synthesis Route: Directed ortho-Metalation

This approach leverages the directing effect of the existing chloro and bromo groups to achieve regioselective carboxylation at the C3 position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at cryogenic temperatures is essential for success.

Causality Behind the Method:

-

Regioselectivity: The C3 proton is the most acidic on the ring due to the inductive electron-withdrawal by the adjacent C2-chloro and C4-bromo groups. LDA, a sterically hindered base, selectively abstracts this proton.

-

Cryogenic Conditions: The reaction is conducted at temperatures between -80°C and -85°C to prevent side reactions and ensure the stability of the highly reactive lithiated intermediate.

-

Electrophilic Quench: The generated pyridyl anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of methyl chloroformate, installing the desired methyl ester group.

Caption: Directed ortho-metalation synthesis workflow.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is adapted from established literature procedures.

-

Preparation of LDA Solution: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 60 mL). Cool the flask to -85°C using an acetone/dry ice bath. Slowly add a 1.8 M solution of lithium diisopropylamide (LDA) in THF (25 mL, 45 mmol).

-

Addition of Starting Material: To the stirred LDA solution, add a solution of 4-bromo-2-chloro-pyridine (4.5 mL, 41 mmol) in anhydrous THF (60 mL) dropwise, ensuring the internal temperature does not rise above -80°C.

-

Anion Formation: Stir the resulting mixture at -80°C for 30 minutes to ensure complete formation of the lithiated intermediate.

-

Electrophilic Quench: In a separate flame-dried flask, prepare a solution of methyl chloroformate (31 mL, 400 mmol) in anhydrous THF. At -80°C, transfer the lithiated pyridine solution into the methyl chloroformate solution via cannula.

-

Reaction Completion & Quench: Stir the reaction mixture for 50 minutes at -80°C. Quench the reaction by the careful addition of a concentrated aqueous solution of sodium bicarbonate (90 mL).

-

Workup and Isolation: Allow the mixture to warm to room temperature. Dilute with ethyl acetate (250 mL) and transfer to a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

The Chemistry of a Privileged Scaffold: Reactivity and Functionalization

The synthetic power of methyl 4-bromo-2-chloropyridine-3-carboxylate stems from the differential reactivity of its halogen substituents. This allows for a programmed, stepwise introduction of molecular complexity.

Position C2: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is highly susceptible to displacement by nucleophiles. This reactivity is a direct consequence of the pyridine ring's electronic structure.

Mechanistic Rationale: The electron-withdrawing nature of the ring nitrogen atom, particularly its ability to stabilize negative charge at the ortho (C2) and para (C4) positions, facilitates nucleophilic attack. The attack of a nucleophile at C2 generates a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores aromaticity. This pathway is a cornerstone for introducing amine, ether, and thioether linkages.

Caption: General mechanism for SNAr at the C2 position.

Experimental Protocol: General SNAr with an Amine

-

Setup: To a vial or round-bottom flask, add methyl 4-bromo-2-chloropyridine-3-carboxylate (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq).

-

Solvent: Add a polar aprotic solvent such as DMSO, DMF, or NMP.

-

Reaction: Seal the vessel and heat the reaction mixture to 80-120°C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. Purification is typically achieved by chromatography.

Position C4: Palladium-Catalyzed Cross-Coupling

The C4-bromo bond is the primary site for metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The greater reactivity of C-Br bonds compared to C-Cl bonds in the oxidative addition step to Pd(0) provides excellent chemoselectivity.

Mechanistic Rationale (Suzuki Coupling): The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from a boronic acid (or ester) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Setup: In a Schlenk flask under an inert atmosphere, combine methyl 4-bromo-2-chloropyridine-3-carboxylate (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene with water.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting biaryl product is purified via column chromatography or recrystallization.

Strategic Applications in Discovery and Development

The orthogonal reactivity of Methyl 4-bromo-2-chloropyridine-3-carboxylate makes it a powerful tool for building molecular libraries for high-throughput screening.

-

Pharmaceuticals: As a versatile building block, it is used to synthesize complex heterocyclic systems that are often the core of modern pharmaceuticals. The pyridine carboxylic acid moiety is a known pharmacophore found in numerous enzyme inhibitors. By performing an SNAr reaction followed by a Suzuki coupling, chemists can rapidly generate diverse structures with substitution at both the C2 and C4 positions, exploring the chemical space around a central scaffold to optimize binding affinity and pharmacokinetic properties for targets like kinases or proteases.

-

Agrochemicals: The halogenated pyridine structure is a common feature in many commercial pesticides and herbicides. This scaffold allows for the systematic modification of substituents to fine-tune activity against specific biological targets while managing environmental persistence and off-target effects.

-

Material Science: The ability to form biaryl linkages and introduce various functional groups makes this compound a candidate for synthesizing novel organic materials, including polymers and ligands for organometallic complexes.

Conclusion

Methyl 4-bromo-2-chloropyridine-3-carboxylate is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in modern organic synthesis. A thorough understanding of its synthesis and the distinct reactivity of its C2-chloro and C4-bromo positions empowers chemists to design and execute efficient synthetic routes to novel and complex molecules. Its proven utility in drug discovery and other fields ensures that it will remain a staple in the synthetic chemist's toolbox for the foreseeable future.

References

- Why 2-chloropyridine and 4-chloropy